molecular formula C44H61N11O10 B13390039 pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2

pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2

Cat. No.: B13390039
M. Wt: 904.0 g/mol
InChI Key: CLWGEQPXAKIVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 (also designated as Pep12117) is an FMRFamide-like neuropeptide initially isolated from the snail Helix aspersa. This heptapeptide features a pyroglutamyl (pGlu) N-terminal modification and a C-terminal Arg-Phe-NH2 (RFamide) motif, a hallmark of neuropeptides involved in diverse physiological processes such as cardiovascular regulation and neurotransmission . Its molecular formula is C₄₄H₆₁N₁₁O₁₀, with a molecular weight of 904.023 g/mol and a logP value of 2.55, indicating moderate hydrophobicity .

Properties

IUPAC Name

4-[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWGEQPXAKIVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61N11O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The synthesis of peptides like pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 typically employs solid-phase peptide synthesis using either the t-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies. The peptide chain is assembled sequentially on a solid resin support, allowing for efficient coupling and deprotection cycles with minimal purification steps between them.

  • The peptide is elongated from the C-terminal phenylalanine residue attached to a resin (e.g., Wang resin or Rink amide resin for amidation).
  • Amino acids are coupled using activated esters or coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) with additives like HOBt (1-hydroxybenzotriazole) to minimize racemization.
  • Deprotection steps remove the temporary N-terminal protecting group (Boc or Fmoc) to allow the next amino acid coupling.

Incorporation of Pyroglutamic Acid (pGlu)

  • The N-terminal pyroglutamic acid residue is introduced either by direct coupling of pyroglutamic acid or by cyclization of an N-terminal glutamic acid residue after peptide assembly.
  • Studies indicate that pyroglutamic acid formation can also occur nonenzymatically from N-terminal glutamic acid residues under mild acidic or neutral conditions, but for synthetic control, direct coupling of pGlu is preferred to ensure homogeneity and avoid side reactions.
  • The pyroglutamic acid is typically introduced as a protected derivative compatible with the SPPS strategy to avoid side reactions.

C-Terminal Amidation

  • The C-terminal amidation (–NH2) is achieved by using an amide-generating resin , such as Rink amide resin , which releases the peptide with a C-terminal amide upon cleavage.
  • This amidation is critical for biological activity and stability of many bioactive peptides.

Detailed Stepwise Synthesis Protocol Example (Boc Strategy)

Step No. Procedure Description Reagents/Conditions Notes
1 Resin loading with C-terminal phenylalanine Rink amide resin, standard loading conditions Ensures C-terminal amidation
2 Boc deprotection 25% trifluoroacetic acid (TFA) in dichloromethane Removes Boc protecting group
3 Amino acid coupling Boc-protected amino acid, HOBt, DCC, DIEA in NMP Coupling time: ~8 min; DIEA as base
4 Washing Dichloromethane and NMP Removes excess reagents
5 Repeat steps 2-4 for each residue in sequence Sequential addition of Asp, Pro, Phe, Leu, Arg, Phe Use side-chain protected amino acids
6 Coupling of pyroglutamic acid at N-terminus Boc-pGlu-OH, HOBt, DCC Ensures correct N-terminal modification
7 Final cleavage and deprotection HF (hydrogen fluoride) with scavengers (anisole, 1,4-butanedithiol) Cleaves peptide from resin and removes side-chain protections
8 Purification Reverse-phase high-performance liquid chromatography (RP-HPLC) To isolate pure peptide

This protocol is adapted from Boc strategy peptide syntheses with modifications to incorporate pyroglutamic acid and amidation.

Alternative and Advanced Synthesis Methods

Fmoc-Based SPPS

  • Fmoc chemistry is widely used for its milder deprotection conditions (piperidine in DMF).
  • Coupling reagents such as HATU or PyBOP are used.
  • The pyroglutamic acid residue is introduced as Fmoc-pGlu-OH.
  • Amidation is similarly achieved using Rink amide resin.

Enzymatic Peptide Synthesis

  • Enzymatic ligation methods (e.g., using thermolysin or proteases) can be employed for specific peptide bond formation without the need for side-chain protection.
  • This method is advantageous for avoiding racemization and harsh chemical conditions but is less common for full-length peptides like this compound.

Mechanochemical and Flow Chemistry Approaches

  • Recent advances include mechanochemical synthesis (ball milling) and continuous flow reactors for greener and more sustainable peptide synthesis.
  • These methods reduce solvent use and improve reaction efficiency but are more commonly applied to short peptides or peptide fragments.

Stability Considerations During Synthesis

  • Pyroglutamic acid formation is sensitive to pH and temperature; optimal conditions minimize side reactions.
  • Amidated peptides show improved stability compared to free acid forms.
  • Partial epimerization at chiral centers can occur under alkaline conditions; careful control of reaction conditions is necessary.

Summary Table of Key Preparation Parameters

Parameter Recommended Condition/Method Comments
Solid support resin Rink amide resin for C-terminal amidation Ensures peptide amidation
N-terminal modification Direct coupling of Boc- or Fmoc-pGlu-OH Avoids non-specific pyroglutamic acid formation
Coupling reagents HATU, DCC with HOBt and DIEA High coupling efficiency, low racemization
Deprotection TFA for Boc or piperidine for Fmoc Standard protocols
Cleavage from resin HF with scavengers (Boc strategy) or TFA cocktails (Fmoc) Removes side-chain protections
Purification RP-HPLC High purity isolation
Stability during synthesis Maintain pH ~6-7, avoid prolonged exposure to strong acid/base Minimizes epimerization and side reactions

Research Findings and Literature Support

  • The synthesis of peptides containing arginine, phenylalanine, leucine, and aspartic acid residues has been well-documented with SPPS methods, showing high yields and purity.
  • Pyroglutamic acid formation from N-terminal glutamic acid residues occurs spontaneously but is controlled in synthesis by direct coupling of protected pGlu.
  • Advanced methods such as enzymatic ligation and mechanochemistry offer alternatives but have limited application for complex peptides like this compound.
  • Purification by RP-HPLC is critical for isolating the target peptide from truncated or side products, ensuring biological activity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 involves binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. This peptide can modulate ion channels, leading to changes in membrane potential and cellular activity. In the case of muscle contraction, it interacts with receptors on muscle cells, leading to calcium influx and subsequent contraction .

Comparison with Similar Compounds

Key Observations :

  • Conserved RFamide Motif : Both this compound and sea cucumber peptides (GFSKLYFamide, SGYSVLYFamide) share the C-terminal Phe-NH2, critical for receptor binding in neuropeptides .
  • D-Amino Acid in Dermenkephalin: Unlike the target peptide, dermenkephalin contains D-Met², enhancing its selectivity for the delta opioid receptor .
  • N-Terminal Modifications : Ac-Leu-Pro-Phe-Phe-Asp-NH2 lacks the pGlu group, which in the target peptide may confer resistance to enzymatic degradation .
2.2 Functional Comparisons
  • Cardiovascular Effects: this compound induces transient hypertension and tachycardia in rats via central adrenergic pathways, as shown by prazosin (α1-blocker) and propranolol (β-blocker) inhibition .
  • Opioid Activity: Dermenkephalin exhibits nanomolar affinity for delta opioid receptors (Ki = 1.2 nM), unlike the target peptide, which lacks opioid receptor interactions .
  • Stability and Bioavailability : The pGlu modification in this compound enhances metabolic stability compared to Ac-Leu-Pro-Phe-Phe-Asp-NH2, which has a shorter half-life due to its acetyl group .
2.3 Receptor Specificity and Mechanisms
  • RFamide Peptide Receptors : The RFamide motif in this compound likely targets G protein-coupled receptors (GPCRs) similar to those activated by FMRFamide in mollusks .
  • Dermenkephalin’s Selectivity : Its D-Met² and His⁴ residues enable selective delta opioid receptor activation, a mechanism absent in the target peptide .
  • Sea Cucumber Peptides: These may bind to conserved RFamide receptors in echinoderms, but their receptor targets remain uncharacterized .

Research Implications

  • Therapeutic Potential: The cardiovascular effects of this compound suggest utility in studying hypertension, while dermenkephalin’s opioid selectivity highlights its analgesic applications .
  • Evolutionary Insights: The RFamide motif’s conservation across mollusks (snails) and echinoderms (sea cucumbers) underscores its evolutionary role in neurotransmission .

Q & A

Q. How can conflicting results from in vitro vs. in vivo studies of this peptide be systematically addressed?

  • Methodological Answer :
  • Translational Bridging : Use ex vivo models (e.g., isolated tissue assays) to intermediate between cell cultures and whole organisms.
  • Pharmacokinetic Profiling : Measure blood-brain barrier penetration and metabolic half-life.
  • Meta-Analysis : Aggregate data from published studies to identify consensus or outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.